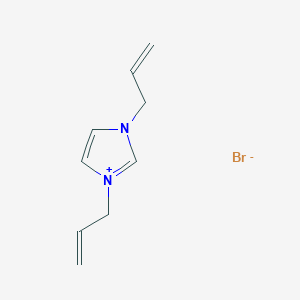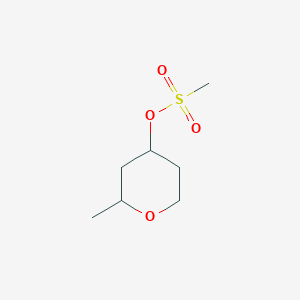![molecular formula C21H17FO2 B12531952 Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate CAS No. 141896-50-6](/img/structure/B12531952.png)
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate typically involves esterification reactions. One common method is the reaction between 4-[2-(3-fluorophenyl)ethyl]benzoic acid and phenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Hydrolysis: 4-[2-(3-fluorophenyl)ethyl]benzoic acid and phenol.
Reduction: 4-[2-(3-fluorophenyl)ethyl]benzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.
Comparación Con Compuestos Similares
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate can be compared with other similar esters such as:
Phenyl benzoate: Lacks the fluorophenyl ethyl substituent, resulting in different chemical and biological properties.
Ethyl benzoate: Contains an ethyl group instead of the phenyl group, leading to variations in reactivity and applications.
Methyl benzoate: Features a methyl group, which affects its volatility and use in fragrances.
The presence of the fluorophenyl ethyl substituent in this compound makes it unique, providing distinct chemical and biological properties that can be leveraged in various applications.
Propiedades
Número CAS |
141896-50-6 |
|---|---|
Fórmula molecular |
C21H17FO2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate |
InChI |
InChI=1S/C21H17FO2/c22-19-6-4-5-17(15-19)10-9-16-11-13-18(14-12-16)21(23)24-20-7-2-1-3-8-20/h1-8,11-15H,9-10H2 |
Clave InChI |
SOZYKVQRMSLHRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)


![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)
![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
silane](/img/structure/B12531926.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)

![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)

